(S)-1-(3-Methylbenzyl)pyrrolidin-3-aminedihydrochloride
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Overview
Description
(S)-1-(3-Methylbenzyl)pyrrolidin-3-aminedihydrochloride is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmacology. The compound features a pyrrolidine ring substituted with a 3-methylbenzyl group and an amine group, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Methylbenzyl)pyrrolidin-3-aminedihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine and 3-methylbenzyl chloride.
Nucleophilic Substitution: The (S)-pyrrolidine undergoes nucleophilic substitution with 3-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form (S)-1-(3-Methylbenzyl)pyrrolidine.
Amine Introduction: The resulting (S)-1-(3-Methylbenzyl)pyrrolidine is then treated with ammonia or an amine source under appropriate conditions to introduce the amine group, yielding (S)-1-(3-Methylbenzyl)pyrrolidin-3-amine.
Salt Formation: Finally, the free base is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Methylbenzyl)pyrrolidin-3-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(S)-1-(3-Methylbenzyl)pyrrolidin-3-aminedihydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies investigating the structure-activity relationship of amine-containing molecules.
Industrial Chemistry: It is employed in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-1-(3-Methylbenzyl)pyrrolidin-3-aminedihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s amine group can form hydrogen bonds or ionic interactions with target proteins, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(3-Methylbenzyl)pyrrolidin-3-amine dihydrochloride
- (S)-1-(4-Methylbenzyl)pyrrolidin-3-amine dihydrochloride
- (S)-1-(3-Methylbenzyl)pyrrolidin-2-amine dihydrochloride
Uniqueness
(S)-1-(3-Methylbenzyl)pyrrolidin-3-aminedihydrochloride is unique due to its specific stereochemistry and substitution pattern, which confer distinct biological and chemical properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in the development of enantioselective drugs and catalysts.
Biological Activity
(S)-1-(3-Methylbenzyl)pyrrolidin-3-aminedihydrochloride, also known by its CAS number 169452-13-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is a chiral compound featuring a pyrrolidine ring substituted with a 3-methylbenzyl group. The molecular formula is C12H16Cl2N, indicating the presence of two hydrochloride groups which enhance solubility in aqueous environments.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The compound is believed to act as a ligand for neurotransmitter receptors, influencing pathways associated with neurotransmission and potentially affecting mood and cognition.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound against various pathogens. For instance, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, showing promising results in inhibiting bacterial growth.
Pathogen | MIC (µg/mL) | Comments |
---|---|---|
Staphylococcus aureus | ≤ 0.25 | Effective against MRSA strains |
Enterococcus faecalis | ≤ 0.5 | Moderate inhibition observed |
Escherichia coli | > 200 | No significant activity |
Neuropharmacological Effects
The compound has also been investigated for its potential neuropharmacological effects. In vitro studies indicate that it may modulate serotonin receptors, which are crucial for regulating mood and anxiety. This modulation could position this compound as a candidate for developing treatments for anxiety disorders or depression.
Case Studies and Research Findings
- Antimicrobial Screening : A comprehensive study screened various derivatives of pyrrolidine compounds, including this compound, against a panel of bacterial pathogens. The compound exhibited selective antimicrobial activity particularly against Gram-positive bacteria, with minimal cytotoxicity towards human cells .
- Neuropharmacology : In a study focused on the modulation of serotonin receptors, this compound demonstrated significant binding affinity to the 5-HT6 receptor subtype, suggesting its potential role in cognitive enhancement or treatment of neurodegenerative diseases .
Properties
IUPAC Name |
(3S)-1-[(3-methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-10-3-2-4-11(7-10)8-14-6-5-12(13)9-14;;/h2-4,7,12H,5-6,8-9,13H2,1H3;2*1H/t12-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDISTQNDEAYXJJ-LTCKWSDVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2CC[C@@H](C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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